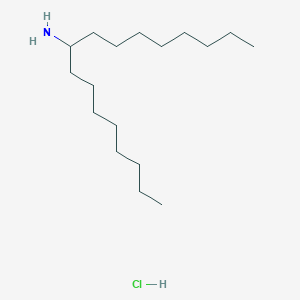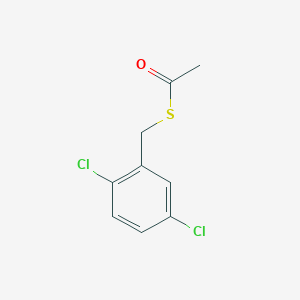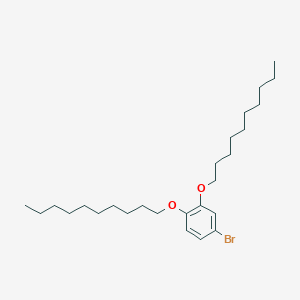![molecular formula C9H16S B14124905 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane CAS No. 89051-28-5](/img/structure/B14124905.png)
1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5-Trimethyl-3-thiabicyclo[410]heptane is a bicyclic sulfur-containing compound with the molecular formula C₉H₁₆S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,5,5-trimethylcyclohexane with sulfur or sulfur-containing reagents under high-temperature conditions. This reaction facilitates the formation of the bicyclic structure with the incorporation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane: A similar bicyclic compound without the sulfur atom.
3,7,7-Trimethylbicyclo[4.1.0]heptane: Another bicyclic compound with a different substitution pattern.
Uniqueness
1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane is unique due to the presence of the sulfur atom in its bicyclic structure. This sulfur atom imparts distinct chemical reactivity and potential biological activity compared to similar compounds without sulfur.
特性
CAS番号 |
89051-28-5 |
|---|---|
分子式 |
C9H16S |
分子量 |
156.29 g/mol |
IUPAC名 |
1,5,5-trimethyl-3-thiabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H16S/c1-8(2)5-10-6-9(3)4-7(8)9/h7H,4-6H2,1-3H3 |
InChIキー |
HLBDTNFDBHNLIZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCC2(C1C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)





![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)


